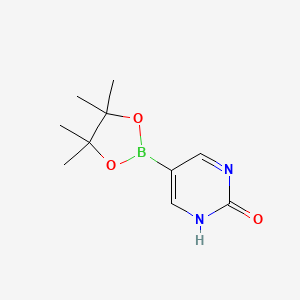
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol
Vue d'ensemble
Description
Compounds with a 1,3,2-dioxaborolane structure, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used as reagents in organic synthesis . They can be used to borylate arenes and to prepare other boron-containing compounds .
Synthesis Analysis
The synthesis of these types of compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used to borylate the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring . The carbon atoms are often part of a tetramethyl group .
Chemical Reactions Analysis
In chemical reactions, these compounds often act as boron sources . They can participate in various types of reactions, including hydroboration of alkyl or aryl alkynes and alkenes .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystallographic Study : The compound has been synthesized as a part of boric acid ester intermediates with benzene rings. The structure is analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) confirms the molecular structures, and physicochemical properties are investigated, revealing significant conformational insights (Huang et al., 2021).
Crystal Structure and DFT Studies : Another study on similar compounds, utilizing FT-IR, NMR, and MS spectroscopies, also validates the crystal structure through X-ray diffraction. The DFT calculations are consistent with X-ray findings, offering a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).
Vibrational Properties Studies : This research focuses on the synthesis and vibrational property studies of related compounds. The structural characterization is conducted through spectroscopy and X-ray diffraction, supplemented by DFT and TD-DFT calculations for comparative spectroscopic data analysis (Wu et al., 2021).
Chemical Synthesis and Modification
Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of heteroaryl-linked benzimidazoles, showcasing a convenient method for producing a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Pd-Catalyzed Borylation : This study explores the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, highlighting an effective method for borylation of arylbromides, particularly those bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Molecular and Materials Science
Polymers Containing IsoDPP Units : Research on polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units utilizes the compound for the synthesis of deeply colored polymers with significant molecular weights, soluble in common organic solvents (Welterlich et al., 2012).
Silicon-Based Drugs Synthesis : The compound serves as a building block in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs (Büttner et al., 2007).
Fluorescence Probes for H2O2 Detection : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide, showing varied fluorescence responses based on intramolecular charge transfer states (Lampard et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCSRFGCQSLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660643 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol | |
CAS RN |
1073354-84-3 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxypyrimidine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)
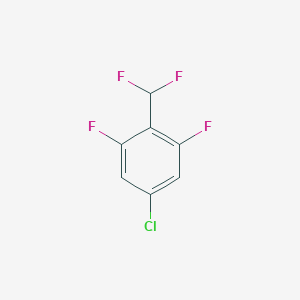
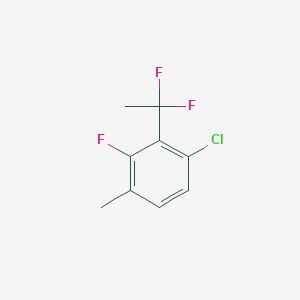
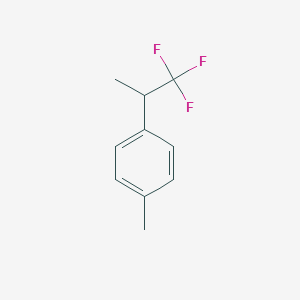
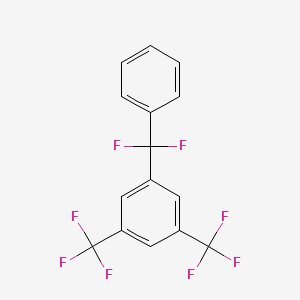
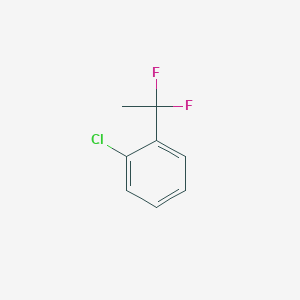
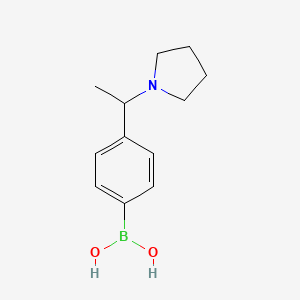
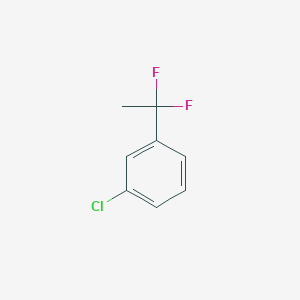
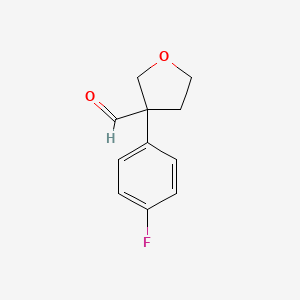
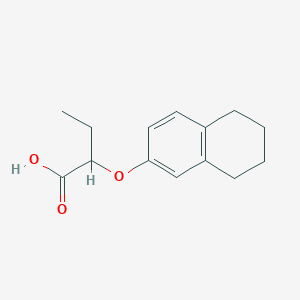
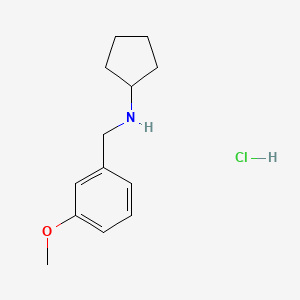
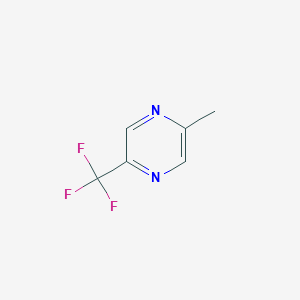
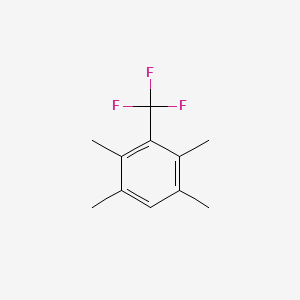
![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)